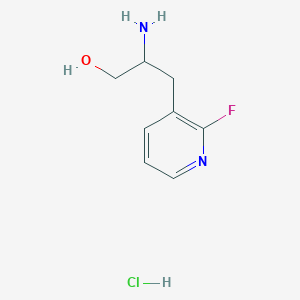

2-Cyclohexyl-1H-benzoimidazol-5-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

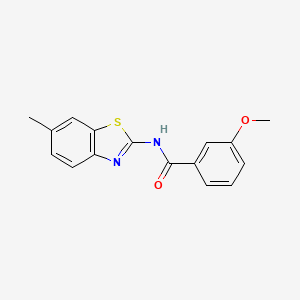

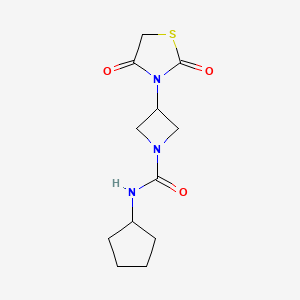

“2-Cyclohexyl-1H-benzoimidazol-5-ylamine” is a chemical compound with the molecular formula C13H17N3 . It has a molecular weight of 215.29 .

Molecular Structure Analysis

The InChI code for “2-Cyclohexyl-1H-benzoimidazol-5-ylamine” is 1S/C13H17N3.2ClH/c14-10-6-7-11-12 (8-10)16-13 (15-11)9-4-2-1-3-5-9;;/h6-9H,1-5,14H2, (H,15,16);2*1H . This indicates that the molecule consists of a benzimidazole ring attached to a cyclohexyl group .Physical And Chemical Properties Analysis

“2-Cyclohexyl-1H-benzoimidazol-5-ylamine” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to .Applications De Recherche Scientifique

Antihypertensive Activity

Sharma et al. (2010) synthesized derivatives of 2-Cyclohexyl-1H-benzoimidazol-5-ylamine, demonstrating potent antihypertensive effects. These compounds were evaluated using the tail cuff method and direct measurement, showing significant potential as antihypertensive agents Sharma, Kohli, & Sharma, 2010.

Phosphorescence in Material Science

Huang et al. (2004) developed benzoimidazole-based iridium complexes, showcasing high phosphorescence at ambient conditions. These complexes, utilized as dopants in light-emitting devices, exhibit a range of emission colors, suggesting their application in the development of efficient, color-tunable phosphorescent materials Huang et al., 2004.

Catalysis and Organic Synthesis

Selvaraju et al. (2016) explored the copper-catalyzed aerobic oxidative cyclization and ketonization of 2-aminobenzimidazole, leading to the efficient synthesis of benzoimidazo[1,2-a]imidazolones. This method highlights the compound's role in facilitating novel synthetic pathways under environmentally benign conditions Selvaraju et al., 2016.

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives that significantly inhibit steel corrosion in acidic solutions. These findings suggest the potential application of 2-Cyclohexyl-1H-benzoimidazol-5-ylamine derivatives in protecting metals from corrosion, thereby extending their lifespan in industrial settings Hu et al., 2016.

Antimicrobial Activity

El-Meguid (2014) reported the synthesis and antimicrobial evaluation of compounds containing the benzoimidazole moiety. These compounds demonstrated significant effectiveness against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents El-Meguid, 2014.

Safety and Hazards

Propriétés

IUPAC Name |

2-cyclohexyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKLDGPQFIVCGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-1H-benzoimidazol-5-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[(2,2,2-trifluoroethyl)amino]carbonyl}acetamide](/img/structure/B2744413.png)

![N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2744416.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride](/img/structure/B2744426.png)

![N-(benzo[d]thiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2744432.png)